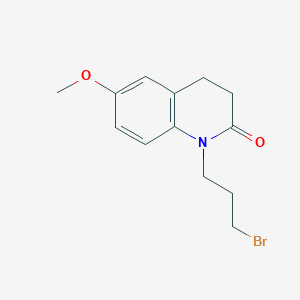
1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
The synthesis of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline derivatives or reduction to yield dihydroquinoline compounds.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted quinolinone derivatives.
科学研究应用
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one can be compared with other quinolinone derivatives such as:
6-Methoxyquinolin-2-one: Lacks the bromopropyl group, resulting in different reactivity and biological activity.
1-(3-Chloropropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
The presence of the bromopropyl group in this compound makes it unique in terms of its potential for covalent modification of biological targets and its reactivity in synthetic chemistry.
属性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-6-methoxy-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-17-11-4-5-12-10(9-11)3-6-13(16)15(12)8-2-7-14/h4-5,9H,2-3,6-8H2,1H3 |
InChI 键 |
OEUQPQIOHYKWEE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C(=O)CC2)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


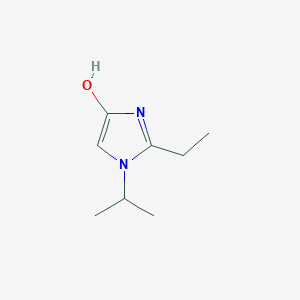
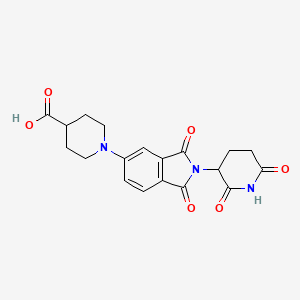
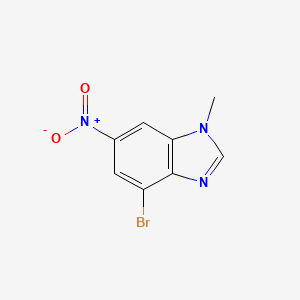
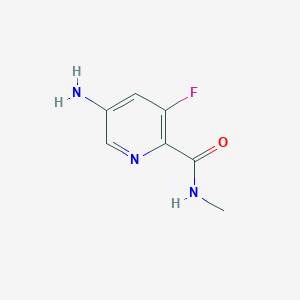




![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
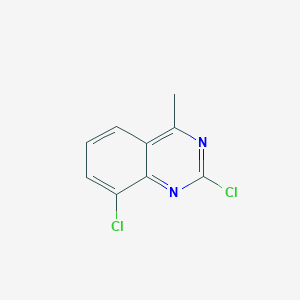
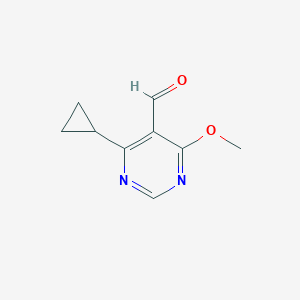
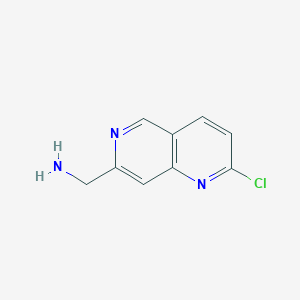

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
